methyl 1-[(2,1,3-benzothiadiazol-4-yl)carbamoyl]-7-fluoro-1,2,3,4-tetrahydroisoquinoline-2-carboxylate
Description
This compound features a tetrahydroisoquinoline core substituted with a fluorine atom at position 7, a methyl ester at position 2, and a carbamoyl-linked 2,1,3-benzothiadiazole moiety. The benzothiadiazole group is a heteroaromatic system known for electron-deficient properties, which may enhance π-π stacking interactions in biological targets . The fluorine atom likely increases metabolic stability by blocking oxidation sites, while the methyl ester could act as a prodrug motif, hydrolyzing in vivo to a carboxylic acid . Structural determination tools like SHELXL and ORTEP-3 have been critical in elucidating its 3D conformation during crystallographic studies .
Properties
IUPAC Name |
methyl 1-(2,1,3-benzothiadiazol-4-ylcarbamoyl)-7-fluoro-3,4-dihydro-1H-isoquinoline-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15FN4O3S/c1-26-18(25)23-8-7-10-5-6-11(19)9-12(10)16(23)17(24)20-13-3-2-4-14-15(13)22-27-21-14/h2-6,9,16H,7-8H2,1H3,(H,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXWROOWGLXJDLO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)N1CCC2=C(C1C(=O)NC3=CC=CC4=NSN=C43)C=C(C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15FN4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Physicochemical Properties
The table below compares the target compound with three analogs:
- Tetrahydroisoquinoline Core: TIQ and 1MeTIQ lack the benzothiadiazole and ester groups but share the core, which is associated with neuroactivity and BBB penetration . The target compound’s fluorine and benzothiadiazole substituents likely reduce BBB permeability compared to TIQ due to increased polarity and molecular weight.
- Benzothiadiazole vs.
- Methyl Ester : Unlike the simpler TIQ derivatives, the ester in the target compound and the benzoate analog may hydrolyze in vivo to carboxylic acids, altering solubility and target engagement .
Metabolic and Pharmacokinetic Profiles
- TIQ and 1MeTIQ: Excreted 72–76% unchanged in rats, with minor hydroxylation (4-position) and methylation metabolites. Both cross the BBB efficiently, achieving brain concentrations 4.5× higher than blood .
- Target Compound : The fluorine atom is expected to block oxidative metabolism (e.g., cytochrome P450), while ester hydrolysis may generate a carboxylic acid derivative. The benzothiadiazole group could reduce passive diffusion, limiting BBB penetration compared to TIQ .
- Benzoate Analogue : Ester hydrolysis is probable, but the thiadiazole-phenyl group may direct metabolism toward sulfonation or glucuronidation .
Research Tools and Methodologies
- Structural Analysis : SHELXL and SIR97 enable precise refinement of crystallographic data, critical for comparing conformational features with analogs . ORTEP-3 visualizes molecular geometry, aiding in steric and electronic comparisons .
- Similarity Assessment : Topological (connectivity) and electronic descriptors (HOMO/LUMO) quantify structural differences, as discussed in QSAR studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
